2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE
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Overview
Description
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE is a chemical compound with the molecular formula C4H11Cl3O3S. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its reactivity and versatility in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE typically involves the reaction of 2-chloroethanol with sulfonyl chloride to form 2-chloroethanesulfonyl chloride. This intermediate is then reacted with ethylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted ethylamine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of primary amine derivatives.
Scientific Research Applications
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the chloroethanesulfonyl group, which acts as an electrophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethylamine hydrochloride
- 2-Chloroethanesulfonyl chloride
- 2-Chloroethylsulfonyl ethanol dihydrochloride
Uniqueness
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE is unique due to its combination of the chloroethanesulfonyl group and ethylamine moiety. This combination imparts specific reactivity and versatility, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C4H11Cl2NO2S |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(2-chloroethylsulfonyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10ClNO2S.ClH/c5-1-3-9(7,8)4-2-6;/h1-4,6H2;1H |
InChI Key |
KVAQXZADNRRNCK-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CCCl)N.Cl |
Origin of Product |
United States |
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